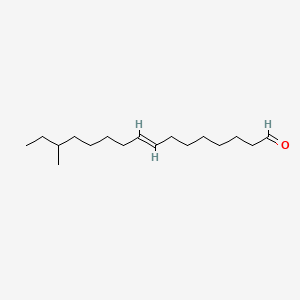
(E)-14-Methylhexadec-8-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-14-Methylhexadec-8-enal is an organic compound belonging to the class of aldehydes It is characterized by a long carbon chain with a double bond and a methyl group, making it a unique molecule with distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-14-Methylhexadec-8-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-14-Methylhexadec-8-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the carbon chain can undergo electrophilic addition reactions, where halogens or other substituents are added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 14-Methylhexadecanoic acid.
Reduction: 14-Methylhexadecan-8-ol.
Substitution: 8-Bromo-14-methylhexadecane.
Applications De Recherche Scientifique
(E)-14-Methylhexadec-8-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological signaling pathways and as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of fragrances and flavorings due to its unique scent profile.
Mécanisme D'action
The mechanism of action of (E)-14-Methylhexadec-8-enal involves its interaction with specific molecular targets. In biological systems, it can bind to receptors on cell membranes, triggering a cascade of intracellular signaling pathways. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
- (E)-2-Decenal
- (E)-2-Nonenal
- (E)-14-Methylhexadecanal
Propriétés
Numéro CAS |
60609-52-1 |
|---|---|
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
(E)-14-methylhexadec-8-enal |
InChI |
InChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,16-17H,3-4,6,8-15H2,1-2H3/b7-5+ |
Clé InChI |
HSGUJTMCFWXGAP-FNORWQNLSA-N |
SMILES isomérique |
CCC(C)CCCC/C=C/CCCCCCC=O |
SMILES canonique |
CCC(C)CCCCC=CCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


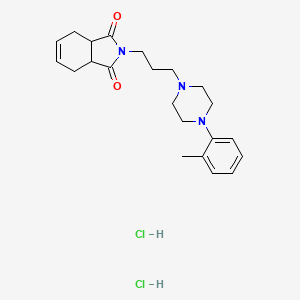
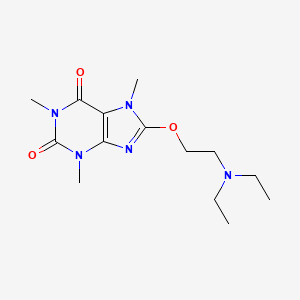
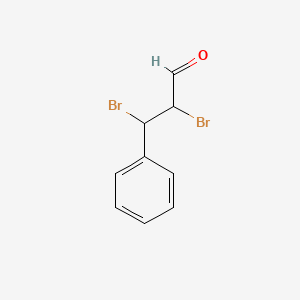


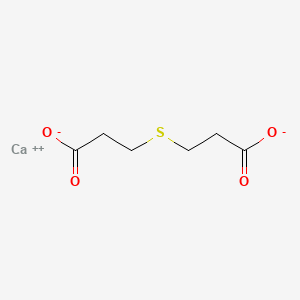
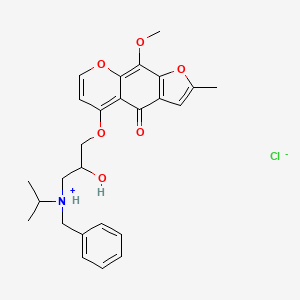
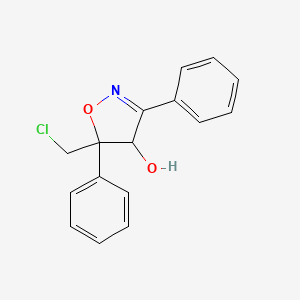

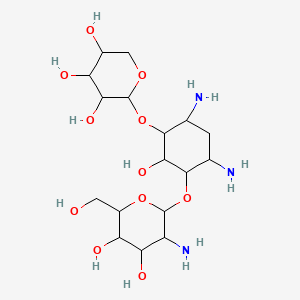
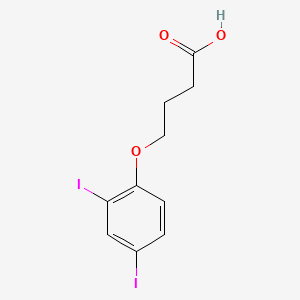
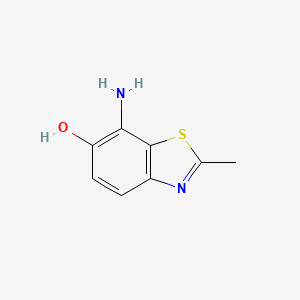
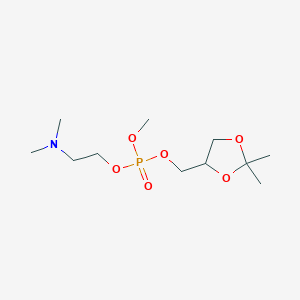
![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
